molecular formula C12H17NS2 B13016303 N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine

N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine

Cat. No.: B13016303
M. Wt: 239.4 g/mol
InChI Key: YUFYTJOSFVRNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine is a chemical compound with the molecular formula C12H17NS2 and a molecular weight of 239.4 g/mol . This compound is characterized by the presence of a tetrahydrothiopyran ring and a methylthio-substituted phenyl group, making it a unique structure in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine typically involves the reaction of 4-(methylthio)aniline with tetrahydro-2H-thiopyran-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)tetrahydro-2H-thiopyran-3-amine: Similar structure but lacks the methylthio group.

    N-(4-(Methylthio)phenyl)piperidine-3-amine: Contains a piperidine ring instead of a tetrahydrothiopyran ring.

Uniqueness

N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine is unique due to the presence of both the tetrahydrothiopyran ring and the methylthio-substituted phenyl group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H17NS2

Molecular Weight

239.4 g/mol

IUPAC Name

N-(4-methylsulfanylphenyl)thian-3-amine

InChI

InChI=1S/C12H17NS2/c1-14-12-6-4-10(5-7-12)13-11-3-2-8-15-9-11/h4-7,11,13H,2-3,8-9H2,1H3

InChI Key

YUFYTJOSFVRNEJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC2CCCSC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.